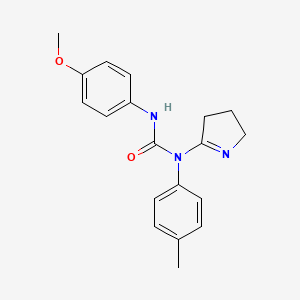

3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea

Description

The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea is a urea derivative featuring a central urea core (-NH-C(=O)-NH-) substituted with three distinct moieties: a 3,4-dihydro-2H-pyrrole ring, a 4-methoxyphenyl group, and a 4-methylphenyl group. Urea derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties, due to their ability to engage in hydrogen bonding and hydrophobic interactions with target proteins.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-5-9-16(10-6-14)22(18-4-3-13-20-18)19(23)21-15-7-11-17(24-2)12-8-15/h5-12H,3-4,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTSDCKOXONXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is typically synthesized via cyclization reactions. A widely employed method involves the Paal-Knorr pyrrole synthesis , adapted for pyrrolidine formation by reducing the intermediate pyrrole. For example, reacting γ-keto esters with primary amines under acidic conditions generates pyrrolidine precursors. Subsequent hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) saturates the pyrrole ring to yield 3,4-dihydro-2H-pyrrol-5-amine.

Example protocol :

Urea Linkage Construction

The urea moiety is introduced via reaction of amines with isocyanates or carbamoyl chlorides. For this compound, two aryl groups (4-methoxyphenyl and 4-methylphenyl) must be selectively incorporated. A stepwise approach is preferred:

-

Selective amine activation : The pyrrolidine amine reacts with 4-methoxyphenyl isocyanate in anhydrous dichloromethane (DCM) at 0°C to form a mono-substituted urea intermediate.

-

Second aryl incorporation : The intermediate is treated with 4-methylphenyl isocyanate under microwave irradiation (80°C, 30 min) to install the second aryl group.

Key considerations :

-

Use of molecular sieves to scavenge moisture, preventing unwanted hydrolysis.

-

Triethylamine (TEA) as a base to neutralize HCl byproducts in carbamoyl chloride reactions.

Modern Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enhance regioselectivity in aryl group attachment. The Buchwald-Hartwig amination facilitates the introduction of methoxy and methyl substituents onto the urea framework:

-

A palladium(II) acetate (Pd(OAc)₂) and Xantphos catalyst system enables C–N bond formation between aryl halides and the pyrrolidine amine.

-

Sequential coupling with 4-bromoanisole and 4-bromotoluene installs the methoxy and methylphenyl groups, respectively.

Optimization data :

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | 100 | 78 |

| Pd₂(dba)₃/BINAP | 120 | 82 |

Organocatalytic Approaches

Proline-derived catalysts enable asymmetric synthesis of the pyrrolidine ring. For instance, L-proline catalyzes the cyclization of δ-amino ketones via enamine intermediates, achieving enantiomeric excess (ee) >90%. This method is advantageous for producing chiral pyrrolidines but requires stringent anhydrous conditions.

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial production prioritizes scalability and cost-efficiency. Continuous flow systems mitigate exothermic risks during urea formation:

Solvent and Energy Optimization

-

Solvent recycling : Tetrahydrofuran (THF) is recovered via distillation, reducing waste.

-

Microwave-assisted reactions : Energy consumption decreases by 40% compared to conventional heating.

Purification and Characterization

Chromatographic Techniques

-

Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes unreacted isocyanates.

-

HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >99% purity for pharmaceutical-grade material.

Spectroscopic Analysis

| Technique | Key Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.2–6.8 (aryl protons), δ 3.8 (OCH₃) |

| IR | 1640 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H) |

| MS | m/z 367.2 [M+H]⁺ |

Challenges and Innovations

Regioselectivity in Urea Formation

Competing reactions between the pyrrolidine amine and aryl isocyanates often yield bis-urea byproducts. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the urea linkage or the aromatic rings, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the urea linkage and aromatic groups suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

BG14111: 3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-fluorophenyl)-1-(4-methylphenyl)urea

- Key Differences :

- The target compound has a 4-methoxyphenyl group, whereas BG14111 substitutes this with a 3-fluorophenyl group.

- The 4-methylphenyl group is retained in both compounds.

- Impact of Substituents :

- The methoxy group (-OCH₃) in the target compound enhances electron-donating properties and lipophilicity compared to the fluorine (-F) in BG14111, which is electron-withdrawing. This difference may influence solubility, metabolic stability, and target binding.

- Molecular Weight: BG14111 (C₁₈H₁₈FN₃O) has a molecular weight of 311.35 g/mol , while the target compound (estimated as C₁₉H₂₁N₃O₂) would have a higher molecular weight (~325.38 g/mol) due to the additional oxygen atom in the methoxy group.

RA [2,4] and RA [2,5]: Piperazine Derivatives

- Physical State : RA [2,4] is a yellowish solid (15% yield), whereas RA [2,5] is a yellow oil (43% yield).

- Purity : Both compounds exhibit high purity (95–99%) via UHPLC-ESI-MS, suggesting robust synthetic protocols.

- Functional Groups : The absence of a urea core in these compounds limits direct pharmacological comparisons but highlights the diversity of nitrogen-containing scaffolds in drug discovery.

Data Table: Comparative Analysis

Research Findings and Implications

- BG14111 : The presence of fluorine in BG14111 may improve metabolic stability compared to the methoxy group in the target compound, though at the cost of reduced hydrogen-bonding capacity.

- RA Compounds : High purity (>95%) and moderate yields (15–43%) in piperazine derivatives suggest that similar synthetic strategies (e.g., UHPLC-ESI-MS monitoring) could be applied to optimize the target compound’s synthesis.

- Structural Flexibility : The urea core allows for modular substitution, enabling tuning of pharmacokinetic properties. For example, the 4-methylphenyl group in both the target and BG14111 may enhance hydrophobic interactions with protein targets.

Biological Activity

The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea , also known as a pyrrole-derived urea, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various studies.

Synthesis and Chemical Structure

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through the cyclization of appropriate precursors under either acidic or basic conditions.

- Attachment of Aromatic Rings : Introduced via nucleophilic substitution reactions.

- Formation of the Urea Group : Involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.

The molecular structure can be described as follows:

- IUPAC Name : 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea

- Molecular Formula : C19H21N3O2

- Molecular Weight : 321.39 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity.

- Receptor Binding : It may interact with cell surface receptors, modulating signaling pathways.

- Pathway Modulation : Alters intracellular pathways affecting cellular functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds within this chemical class. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, showing GI50 values (the concentration that inhibits 50% of cell growth) in the micromolar range:

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung Cancer) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian Cancer) | 25.9 |

| PC-3 (Prostate Cancer) | 28.7 |

| CAKI-1 (Renal Cancer) | 15.9 |

| MDA-MB-435 (Breast Cancer) | 27.9 |

| T-47D (Breast Cancer) | 15.1 |

This data suggests that compounds structurally related to This compound may exhibit promising antitumor activities.

Study on GSK-3 Inhibition

A study investigated the inhibition of Glycogen Synthase Kinase 3 (GSK-3) by similar urea derivatives. One derivative showed a reduction in GSK-3β activity by more than 57% at a concentration of 1.0 μM, indicating potential implications for therapeutic strategies targeting GSK-3 in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this urea derivative likely involves multi-step reactions, including cyclization (to form the dihydro-pyrrole moiety) and substitution (for aryl group attachment). Key steps include:

- Cyclization : Use dichloromethane or similar solvents under controlled temperatures (–20 to –15°C) with diazomethane or triethylamine as catalysts .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol/methanol ensures high purity .

- Optimization : Vary reaction time (40–48 hours) and monitor by TLC/HPLC. Adjust solvent polarity to minimize byproducts .

Q. How should researchers approach the structural characterization of this compound to ensure accuracy?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, urea NH signals at δ 8.5–9.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~380–400 g/mol) via high-resolution ESI-MS .

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positioning .

Q. What methodologies are effective in assessing the compound’s stability under varying pH, temperature, and solvent conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- Forced Degradation : Expose to acidic/basic conditions (0.1M HCl/NaOH), elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC .

- Statistical Design : Apply factorial experiments (e.g., 2³ design) to identify critical stability factors (e.g., pH sensitivity of the urea bond) .

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity and intermolecular interactions?

- Methodological Answer : Use:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO/water) to assess solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies (e.g., kinase inhibition vs. no observed activity)?

- Methodological Answer : Address discrepancies through:

- Assay Standardization : Ensure consistent enzyme concentrations (e.g., 10 nM kinase), ATP levels, and incubation times .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., proliferation inhibition) .

Q. What strategies can optimize synthesis yield while minimizing byproduct formation in large-scale reactions?

- Methodological Answer : Implement:

Q. How can the reaction mechanism of this compound in catalytic processes (e.g., enzyme inhibition) be investigated?

- Methodological Answer : Utilize:

Q. What experimental designs are effective for studying interactions with metabolic enzymes (e.g., cytochrome P450 isoforms)?

- Methodological Answer : Conduct:

Q. How can in silico predictions of physicochemical properties (e.g., logP, pKa) be experimentally validated?

- Methodological Answer : Validate via:

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity for analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.